molecular formula C10H9N3O2 B8260738 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine CAS No. 96753-80-9

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine

Cat. No.: B8260738
CAS No.: 96753-80-9
M. Wt: 203.20 g/mol
InChI Key: XXZQYZCLPIMCBD-UHFFFAOYSA-N
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Description

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and benzoxazine ring system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is unique due to its fused triazole and benzoxazine ring system, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

8-methyl-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-2-3-8-7(4-6)13-9(5-15-8)11-12-10(13)14/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZQYZCLPIMCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=NNC(=O)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541441
Record name 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96753-80-9
Record name 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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